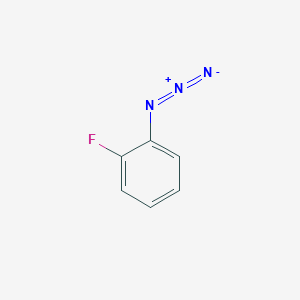

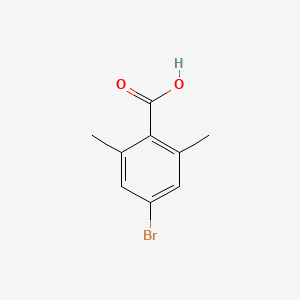

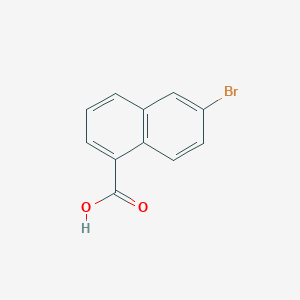

![molecular formula C7H5BrN2O B1279951 3-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 60637-30-1](/img/structure/B1279951.png)

3-Bromopyrazolo[1,5-a]pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromopyrazolo[1,5-a]pyridin-2-ol, commonly referred to as 3-Br-PY, is an important organic compound used in a variety of scientific research applications. It is a member of the pyrazolo[1,5-a]pyridin-2-ol family of compounds, which are characterized by a heterocyclic ring system composed of five carbon atoms and two nitrogen atoms. 3-Br-PY is of particular interest due to its unique pharmacological properties, which make it an attractive candidate for use in numerous experimental studies.

Scientific Research Applications

Electrophilic Substitution Reactions

3-Bromopyrazolo[1,5-a]pyridin-2-ol and related compounds, including 2-Methylpyrazolo[1,5-a]pyridin-5-ol, show a preference for electrophilic substitution reactions such as bromination, nitration, nitrosation, acylation, and Mannich reactions (Brown & McGeary, 1994).

Synthesis of Heterocyclic Compounds

Pyrazolo[1,5-a]pyrimidines, a division of compounds including this compound, are synthesized and have shown antitrypanosomal activity. These compounds are also used in the synthesis of pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and pyridine derivatives containing 1,2,3-triazole moiety (Abdelriheem et al., 2017).

Precursor for Polyheterocyclic Ring Systems

This compound derivatives are utilized as precursors in the construction of new polyheterocyclic ring systems. These systems have diverse applications including in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Synthesis of CRF1 Receptor Antagonists

Compounds related to this compound, such as 3-phenylpyrazolo[4,3-b]pyridines, are synthesized for their potent antagonistic activity against corticotropin-releasing factor-1 (CRF1) receptors. These are potential therapeutic targets for disorders like depression and anxiety (Chen et al., 2004).

Diverse Supramolecular Synthons in Solid State

The this compound and its derivatives form diverse supramolecular synthons in the solid state, which is critical for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOQVBDNLWPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN2C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484348 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60637-30-1 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

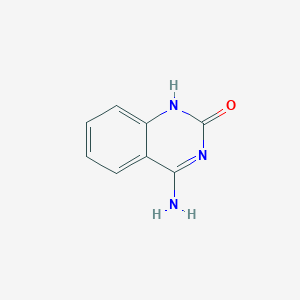

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)